molecular formula C3CoNO4+ B082143 Tricarbonylnitrosylcobalt CAS No. 14096-82-3

Tricarbonylnitrosylcobalt

Cat. No.: B082143
CAS No.: 14096-82-3
M. Wt: 172.97 g/mol
InChI Key: CLGGYLPFFQPHLY-UHFFFAOYSA-N
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Description

Tricarbonylnitrosylcobalt, also known as cobalt tricarbonyl nitrosyl, is an organocobalt compound with the chemical formula Co(CO)₃(NO). It is a dark red volatile oil that is soluble in nonpolar solvents. This compound is one of the simplest metal nitrosyls and is highly toxic, similar to nickel tetracarbonyl .

Mechanism of Action

Target of Action

Tricarbonylnitrosylcobalt (Co(CO)3NO) is a widely used organometallic cobalt precursor . It is primarily targeted for cobalt growth in advanced technologies . The high metal content of this compound is associated with low incorporation of impurities, such as C, N, and O, resulting in high conductivity .

Mode of Action

The mode of action of Co(CO)3NO involves the dissociation of the NO ligand on the precursor . This process is enhanced by electronic excitation . Two dissociation pathways of the NO ligand on the precursor have been demonstrated based on first-principles calculations .

Biochemical Pathways

The biochemical pathways affected by Co(CO)3NO are related to the dissociation of the NO ligand. Detailed electronic structures are further analyzed to provide an insight into dynamics following the electronic excitations . This study sheds light on the underlying mechanism of the electronic-excitation-induced dissociation, especially in molecules with complex chemical bonds such as Co(CO)3NO .

Pharmacokinetics

It is known that the compound is a dark red volatile oil that is soluble in nonpolar solvents .

Result of Action

The result of Co(CO)3NO’s action is the creation of reactive dangling bonds at low temperatures by using an energetic electron beam . This corresponds to the initial stage of a cobalt film deposition, which is typically slow and requires to be accelerated .

Action Environment

The action of Co(CO)3NO is influenced by environmental factors. For instance, the reaction of the gas phase Co(CO)3NO can mimic that on an inert oxide surface . Also, the compound’s reaction is enhanced by electronic excitation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricarbonylnitrosylcobalt is typically prepared by treating dicobalt octacarbonyl with nitric oxide. The reaction can be represented as follows: [ \text{Co}_2(\text{CO})_8 + 2 \text{NO} \rightarrow 2 \text{Co}(\text{CO})_3(\text{NO}) + 2 \text{CO} ] This reaction involves the substitution of carbonyl ligands with nitric oxide under controlled conditions .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of this compound generally follows the laboratory synthesis route. Industrial production would likely involve scaling up the reaction while ensuring safety measures due to the compound’s toxicity.

Chemical Reactions Analysis

Types of Reactions: Tricarbonylnitrosylcobalt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Lewis Bases: Tertiary phosphines and isocyanides are common reagents used in substitution reactions.

    Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

    Substitution Products: The major products of substitution reactions are cobalt complexes with the new ligands replacing carbon monoxide.

Scientific Research Applications

Tricarbonylnitrosylcobalt has several applications in scientific research:

Comparison with Similar Compounds

    Nickel Tetracarbonyl (Ni(CO)₄): Similar in its high toxicity and volatility.

    Iron Pentacarbonyl (Fe(CO)₅): Another metal carbonyl compound with similar properties but different reactivity.

Uniqueness: Tricarbonylnitrosylcobalt is unique due to its combination of carbonyl and nitrosyl ligands, which impart distinct electronic and structural properties. Its ability to undergo substitution reactions readily and its applications in advanced deposition techniques highlight its versatility compared to other metal carbonyls .

Properties

CAS No.

14096-82-3

Molecular Formula

C3CoNO4+

Molecular Weight

172.97 g/mol

IUPAC Name

azanylidyneoxidanium;carbon monoxide;cobalt

InChI

InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;+1

InChI Key

CLGGYLPFFQPHLY-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].N#[O+].[Co]

Origin of Product

United States
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Q & A

Q1: What happens when Tricarbonylnitrosylcobalt is exposed to UV light?

A1: Studies using time-resolved infrared absorption spectroscopy reveal that upon 248-nm photolysis in the gas phase, this compound undergoes sequential ligand elimination, primarily forming CoCO. This reactive species can then interact with the parent this compound molecule, leading to the formation of a binuclear species, potentially (Co2(CO)4NO), with an as-yet unconfirmed structure. [] Further reactions with carbon monoxide can lead to the formation of Co(CO)3 and ultimately Co(CO)4. [] This photochemical behavior is comparable to that observed in other metal carbonyls, suggesting a potential pattern in their photolysis mechanisms. [] Similar experiments conducted in frozen gas matrices at 20 K using infrared spectroscopy confirm the formation of dicarbonylnitrosylcobalt [Co(CO)2(NO)] as a three-coordinate species upon UV photolysis of this compound. []

Q2: Can this compound undergo complete carbonyl substitution?

A2: Yes, research indicates that complete carbonyl substitution is possible in this compound. For instance, reactions with trifluoromethylphosphine ligands (P(CF3)nX3–n, where n = 1 or 2 and X = F, Cl, Br, or I) at room temperature primarily yield [Co(CO)2(NO)L], with L being the phosphine ligand. [] Increasing the reaction temperature allows for complete substitution of the carbonyl groups with fluorophosphine ligands, resulting in the formation of [Co(NO)L3]. []

Q3: What is the molecular geometry of this compound?

A3: Gas-phase electron diffraction studies have been instrumental in determining the structure of this compound. [] The molecule exhibits a tetrahedral geometry around the central cobalt atom, with three carbonyl ligands (CO) and one nitrosyl ligand (NO) occupying the vertices.

Q4: Are there any catalytic applications of this compound?

A4: this compound has been explored for its catalytic activity, particularly in the context of sonochemistry. When subjected to high-intensity ultrasound, volatile organometallic compounds like this compound undergo sonochemical decomposition, yielding nanostructured materials. [] Interestingly, these nanostructured materials, often consisting of agglomerated nanometer-sized clusters, exhibit promising catalytic properties in reactions such as hydrocarbon reforming and carbon monoxide hydrogenation. []

Q5: How do the structural modifications of phosphine ligands impact their interaction with this compound?

A5: Research has shown that the nature of the substituents on phosphine ligands significantly influences their binding affinity to this compound. [] A displacement series, constructed by observing exchange reactions between coordinated and free phosphine ligands in complexes like [Co(CO)2(NO)L], demonstrates this trend: P(CF3)F2 ≈ P(CF3)F > P(CF3)Cl2 ≈ P(CF3)2Cl > PBr(CF3)2 > P(CF3)H2 > P(CF3)2I > PBr2(CF3). This series suggests that the electron-withdrawing or -donating ability of the substituents on the phosphine ligand plays a key role in modulating the strength of the cobalt-phosphorus bond. []

Q6: Can computational chemistry provide insights into the electronic structure of this compound?

A6: Absolutely, computational methods like Xα-SW and configuration interaction calculations have been employed to elucidate the electronic structure and properties of this compound. [, ] These calculations offer valuable information about the molecule's valence ionization potentials, shedding light on its electronic structure and bonding characteristics.

Q7: What novel compounds were synthesized during the study of this compound in liquid hydrogen chloride?

A7: Investigations into the reactivity of this compound in liquid hydrogen chloride, a unique solvent, led to the isolation of two novel compounds: tetrachlorotricarbonyldinickel and dichlorodinitrosylnickel. [] These discoveries, supported by infrared spectroscopy and magnetic property analyses, offer valuable insights into the reactivity of this compound in unconventional chemical environments. []

Q8: How can this compound be used to study site isolation in polymers?

A8: Researchers have creatively utilized this compound to probe site isolation within polymers. For instance, a copolymer of p-styryldiphenylphosphine and divinylbenzene was synthesized and subsequently treated with this compound to form a polymer-metal complex. [] Infrared spectroscopic analysis of this complex, particularly its behavior in various solvents, provided valuable information about the accessibility and reactivity of the incorporated metal centers within the polymer matrix. []

Q9: How does this compound compare to other catalysts in the cyclization of 2-methylbut-3-yn-2-ol?

A9: this compound, alongside other catalytic systems like carbonyltriphenylphosphinenickel(0) compounds and nickel(II) derivatives in the presence of triphenylphosphine, can catalyze the cyclization of 2-methylbut-3-yn-2-ol to form aromatic compounds. [] Interestingly, these seemingly distinct catalytic systems exhibit comparable activity, suggesting a potential commonality in their catalytic mechanisms. []

Q10: What spectroscopic techniques are commonly employed to characterize this compound?

A10: Infrared (IR) spectroscopy is widely used to characterize this compound, especially for identifying the characteristic stretching vibrations of the carbonyl (CO) and nitrosyl (NO) ligands. [, , , , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 59Co NMR, is also employed to gain insights into the electronic environment surrounding the cobalt nucleus. [] UV-Vis spectroscopy provides information about the electronic transitions within the molecule, complementing the data obtained from IR and NMR studies. []

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